Antithrombin III Glasgow is a variant of the natural anticoagulant protein antithrombin III, which plays a crucial role in regulating blood coagulation. Antithrombin III is primarily synthesized in the liver and functions as a serine protease inhibitor, specifically targeting thrombin and factor Xa, among others. The Glasgow variant is characterized by specific mutations that can affect its functional properties and interactions with heparin, a glycosaminoglycan that enhances its anticoagulant activity.
Antithrombin III is derived from the SERPINC1 gene located on chromosome 1. The Glasgow variant arises from genetic mutations that alter its structure and function, potentially leading to varying clinical implications, particularly in thrombotic disorders.
Antithrombin III belongs to the serpin (serine protease inhibitor) superfamily. It is classified based on its ability to inhibit serine proteases involved in the coagulation cascade. Variants like Glasgow may exhibit altered binding affinities or functional characteristics compared to the wild-type protein.
Antithrombin III is synthesized as an immature polypeptide consisting of 464 amino acids. Post-translational modifications include cleavage of 32 amino acids from the N-terminal region to yield the mature protein, which consists of 432 amino acids. The synthesis occurs primarily in hepatocytes and involves several steps:
The mature antithrombin III contains three disulfide bonds formed by six cysteine residues, contributing to its structural stability. Variants like Glasgow may arise due to point mutations or deletions within the SERPINC1 gene, affecting protein folding and function.
Antithrombin III has a characteristic structure comprising three beta-sheets and nine alpha-helices, with a reactive center loop that interacts with target proteases. The reactive site loop is critical for its inhibitory function and contains key residues that facilitate binding to thrombin and factor Xa.
Antithrombin III functions through a mechanism involving the formation of an irreversible complex with target proteases:
The presence of heparin significantly enhances the reaction rate between antithrombin III and its targets, increasing inhibition efficacy up to 1000-fold through allosteric activation.
The mechanism by which antithrombin III inhibits coagulation involves several steps:
Research indicates that this process can be influenced by various factors, including glycosylation patterns and mutations like those seen in the Glasgow variant.
Antithrombin III has significant clinical relevance, particularly in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: